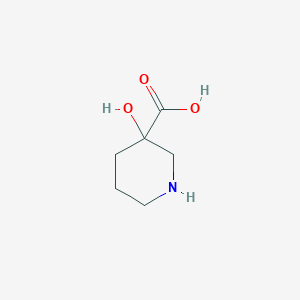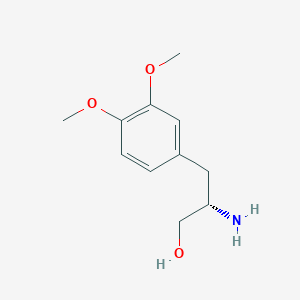
3-Hydroxypiperidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxypiperidine-3-carboxylic acid and its derivatives involves several methods. For instance, one approach involves the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . Another method involves a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods help in optimizing the molecular structures of the compound. The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .
Physical And Chemical Properties Analysis
Carboxylic acids, such as this compound, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Scientific Research Applications
GABA Receptor Interaction and Neuronal Uptake
3-Hydroxypiperidine-3-carboxylic acid and its derivatives have been explored for their interactions with gamma-aminobutyric acid (GABA) receptors and neuronal uptake systems. Some compounds, including variants of this compound, have shown selective interaction with GABA receptors and inhibitory effects on the GABA uptake system, although their efficacy varies (Jacobsen et al., 1982).
Oxidative C–C Bond Cleavage
Research has demonstrated the effective oxidative carbon–carbon bond cleavage of N-alkoxycarbonylated cyclic amines using sodium nitrite in trifluoroacetic acid. This process allows the conversion of optically active 3-hydroxypiperidine derivatives into other significant compounds (Onomura et al., 2008).
Synthesis of Chiral Bicyclic 3-Hydroxypiperidines
Another application involves the synthesis of new, chiral bicyclic 3-hydroxypiperidines, which demonstrates the high diastereoselectivity in the ring expansion of the Azabicyclo[3.3.0]octane system. This process is a significant example of utilizing industrial waste materials in the synthesis of valuable chemical compounds (Wilken et al., 1997).
Enantioselective Synthetic Strategies
The 3-hydroxypiperidine motif is identified as a privileged structural element in a variety of biologically relevant compounds. Enantioselective synthetic strategies for these compounds have been extensively researched, highlighting the importance of this motif in the synthesis of natural products (Wijdeven et al., 2010).
Safety and Hazards
Future Directions
The future directions for research on 3-Hydroxypiperidine-3-carboxylic acid and its derivatives are vast. For instance, there is a need for more research on the synthesis of S-NBHP, a critical chiral intermediate in the synthesis of pharmaceuticals, including ibrutinib . Additionally, there is a need for more research on the bioproduction of 3-HP, an economically important platform compound .
properties
IUPAC Name |
3-hydroxypiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(9)6(10)2-1-3-7-4-6/h7,10H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNTNPGJKQIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)




